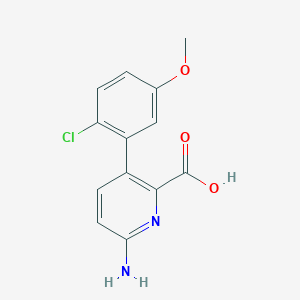

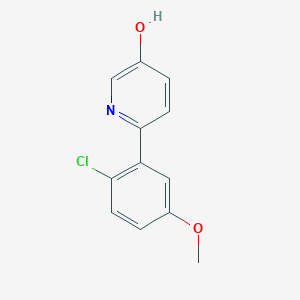

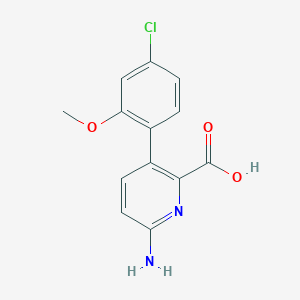

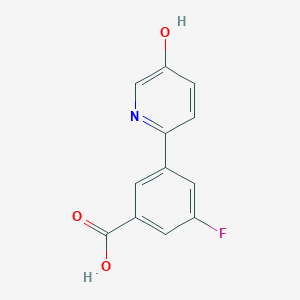

![molecular formula C12H9NO4S B6415107 4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% CAS No. 1261913-73-8](/img/structure/B6415107.png)

4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% (4-MTA-95) is a synthetic derivative of nicotinic acid, a naturally occurring compound found in many foods and beverages, including coffee and tea. It is a white, crystalline solid with a molecular weight of 269.35 g/mol and a melting point of 176-179°C. 4-MTA-95 is a potent inhibitor of nicotinic acid receptor (NAR) activity and has been used in a variety of scientific research applications.

Mechanism of Action

4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% works by binding to the nicotinic acid receptor (NAR), which is a G-protein-coupled receptor located in the cell membrane. Upon binding, 4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% causes the activation of the G-protein, which in turn activates the downstream signaling cascade. This cascade results in the activation of various enzymes and proteins, which ultimately leads to changes in gene expression and cellular metabolism.

Biochemical and Physiological Effects

The activation of the NAR by 4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase fatty acid oxidation, reduce cholesterol synthesis, and increase glucose uptake. Additionally, 4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% has been shown to reduce inflammation and oxidative stress, as well as modulate the immune system.

Advantages and Limitations for Lab Experiments

The use of 4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% in laboratory experiments has several advantages. It is a potent inhibitor of NAR activity, which makes it ideal for studying the structure and function of this receptor. Additionally, it is relatively stable and can be stored at room temperature. The main limitation of 4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% is that it is not a natural compound, so its effects may not be entirely representative of those of naturally occurring nicotinic acid.

Future Directions

In the future, 4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% may be used to study the effects of nicotinic acid on other physiological systems, such as the cardiovascular system. Additionally, it may be used to develop new drugs that target the NAR for the treatment of various diseases, such as metabolic syndrome and type 2 diabetes. Furthermore, 4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% may be used to study the effects of nicotinic acid on the central nervous system, as well as its potential role in the development of neurodegenerative diseases. Finally, 4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% may be used to study the effects of nicotinic acid on cancer, as well as its potential role in cancer prevention and treatment.

Synthesis Methods

The synthesis of 4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% is typically accomplished through the reaction of 4-chloro-3-thiophenyl nicotinic acid with methoxycarbonyl chloride in the presence of a base, such as triethylamine. The reaction is typically carried out in a solvent, such as dichloromethane, at room temperature for two to three hours. The resulting product is then purified by column chromatography to yield a pure sample of 4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%.

Scientific Research Applications

4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% has been used in a variety of scientific research applications, including studies of the structure and function of nicotinic acid receptors. It has also been used as a tool to study the effects of nicotinic acid on gene expression, enzyme activity, and cell signaling pathways. Additionally, 4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% has been used to study the effects of nicotinic acid on the metabolism of fatty acids, cholesterol, and glucose.

properties

IUPAC Name |

4-(5-methoxycarbonylthiophen-3-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c1-17-12(16)10-4-7(6-18-10)8-2-3-13-5-9(8)11(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWULELZDQITEFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C2=C(C=NC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692658 |

Source

|

| Record name | 4-[5-(Methoxycarbonyl)thiophen-3-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261913-73-8 |

Source

|

| Record name | 4-[5-(Methoxycarbonyl)thiophen-3-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

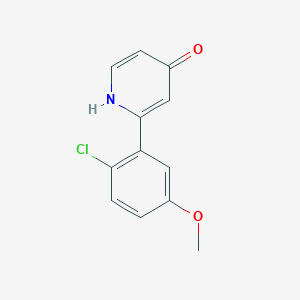

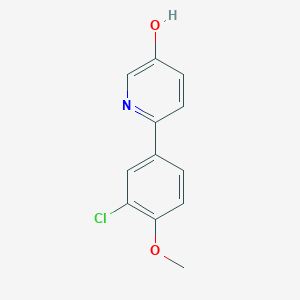

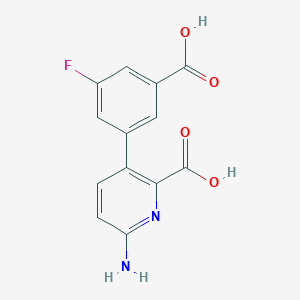

![4-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6415068.png)